molecular formula C24H18ClNO4 B6544100 4-chloro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide CAS No. 929429-34-5

4-chloro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

Cat. No.: B6544100
CAS No.: 929429-34-5
M. Wt: 419.9 g/mol
InChI Key: MGRLSJOUHARLFL-UHFFFAOYSA-N
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Description

This compound belongs to the benzamide class, characterized by a benzofuran core substituted with a 4-methoxybenzoyl group at position 2, a methyl group at position 3, and a 4-chlorobenzamide moiety at position 4. Its molecular formula is C24H18ClNO4 (molecular weight: 428.86 g/mol).

Properties

IUPAC Name

4-chloro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO4/c1-14-20-12-9-18(26-24(28)16-3-7-17(25)8-4-16)13-21(20)30-23(14)22(27)15-5-10-19(29-2)11-6-15/h3-13H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRLSJOUHARLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boronic acid derivatives to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted benzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy-substituted derivatives or other substituted benzamides.

Scientific Research Applications

4-chloro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Substituent Variations on the Benzoyl Group

Key structural analogs differ in substituents on the benzoyl moiety, altering physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Benzoyl Substituent Key Differences Reference
4-Chloro-N-[2-(4-methylbenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide C24H18ClNO3 403.86 4-Methyl Reduced polarity due to methyl group
4-Chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide C23H15Cl2NO3 424.73 4-Chloro Increased lipophilicity and steric bulk
4-Chloro-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide C25H20ClNO5 458.88 3,4-Dimethoxy Enhanced solubility via additional methoxy
4-Chloro-3-[(3-methoxybenzoyl)amino]-N-(4-methoxyphenyl)benzamide C22H19ClN2O4 410.85 3-Methoxy Extended conjugation and hydrogen bonding

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxy substituent in the target compound improves solubility compared to the 4-chloro analog but reduces lipophilicity relative to the 4-methyl derivative .
  • Hydrogen Bonding: The 3-methoxybenzoyl group in the compound from enables additional hydrogen bonding, which may enhance receptor affinity compared to monosubstituted analogs.

Crystallographic and Stability Comparisons

  • Crystal Packing: The 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate forms hydrogen-bonded chains (O-H⋯N, O-H⋯O), indicating that similar benzamide derivatives may exhibit stable crystalline phases under ambient conditions .
  • Thermodynamic Stability : Substituents like methoxy groups may disrupt crystal lattice formation compared to halogenated analogs, as seen in the lower melting points of methoxy-substituted benzofurans .

Biological Activity

4-chloro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C24H20ClN1O3C_{24}H_{20}ClN_{1}O_{3} with a molecular weight of approximately 423.88 g/mol. It features a benzamide structure with a chloro substituent and a methoxybenzoyl moiety attached to a benzofuran core.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound was tested against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, showing IC50 values in the low micromolar range, suggesting potent anticancer properties .
  • Antimicrobial Activity : Preliminary investigations have demonstrated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be below 50 µg/mL for several tested strains, indicating substantial effectiveness .
  • Anti-inflammatory Effects : In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent. This effect was quantified using ELISA assays to measure levels of TNF-alpha and IL-6 .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that:

  • Cytotoxicity : The compound may induce apoptosis in cancer cells through the activation of caspase pathways, as evidenced by increased caspase-3 activity in treated cells .
  • Antimicrobial Mechanism : The antimicrobial activity might be attributed to the disruption of bacterial cell membranes or interference with protein synthesis, although further studies are needed to confirm these pathways .

Case Studies

Several case studies have been documented to illustrate the efficacy of this compound:

  • Study on Lung Cancer Cells :
    • Objective : To evaluate the anticancer effects on A549 cells.
    • Findings : Treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes observed under microscopy .
  • Antimicrobial Efficacy Assessment :
    • Objective : To assess the antimicrobial potential against Staphylococcus aureus and Escherichia coli.
    • Findings : The compound exhibited MIC values lower than those of standard antibiotics, suggesting it could serve as a lead compound for antibiotic development .
  • Inflammation Model Study :
    • Objective : To determine the anti-inflammatory effects in LPS-stimulated macrophages.
    • Findings : A marked reduction in TNF-alpha production was observed, supporting its potential use in inflammatory conditions .

Data Table Summary

Here is a summary table showcasing key findings from various studies on the biological activity of this compound:

Activity TypeTest SystemIC50/MIC ValueReference
AnticancerA549 (lung cancer)~10 µM
AnticancerMCF-7 (breast cancer)~15 µM
AntimicrobialStaphylococcus aureus<50 µg/mL
AntimicrobialEscherichia coli<50 µg/mL
Anti-inflammatoryMacrophagesReduced TNF-alpha

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